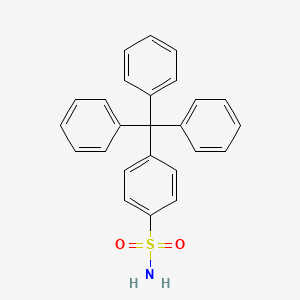![molecular formula C9H12AsNO6 B14722046 [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid CAS No. 6266-19-9](/img/structure/B14722046.png)
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid: is an organoarsenic compound that features both an arsonic acid group and an ethoxycarbonylamino group attached to a hydroxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hydroxyphenyl derivative, which is then subjected to arsonation.
Arsonation: The hydroxyphenyl derivative is reacted with an arsenic-containing reagent, such as arsenic trioxide or arsenic acid, under controlled conditions to introduce the arsonic acid group.
Ethoxycarbonylation: The resulting arsonic acid derivative is then treated with ethyl chloroformate in the presence of a base, such as triethylamine, to introduce the ethoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the arsonic acid group, potentially converting it to an arsine or other reduced forms.
Substitution: The ethoxycarbonylamino group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Arsines or other reduced arsenic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Analytical Chemistry: It can be employed as a reagent for the detection and quantification of certain metal ions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Antimicrobial Activity: Due to its arsenic content, the compound may exhibit antimicrobial properties, making it useful in the development of new antimicrobial agents.
Medicine
Drug Development: The compound’s unique structure can be explored for potential therapeutic applications, including anticancer and antiparasitic activities.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or optical activity.
Wirkmechanismus
The mechanism by which [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid exerts its effects involves interactions with molecular targets such as enzymes or cellular receptors. The arsonic acid group can bind to thiol groups in proteins, leading to enzyme inhibition or disruption of cellular processes. The ethoxycarbonylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl structure and exhibit interesting biological activities.
Aldehydes and Ketones: Compounds with carbonyl groups, such as aldehydes and ketones, can undergo similar types of reactions, including oxidation and reduction.
Uniqueness
Arsonic Acid Group: The presence of the arsonic acid group distinguishes [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid from other hydroxyphenyl derivatives, providing unique chemical reactivity and biological activity.
Ethoxycarbonylamino Group: This group enhances the compound’s solubility and potential for chemical modifications, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
6266-19-9 |
|---|---|
Molekularformel |
C9H12AsNO6 |
Molekulargewicht |
305.12 g/mol |
IUPAC-Name |
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO6/c1-2-17-9(13)11-6-3-4-7(8(12)5-6)10(14,15)16/h3-5,12H,2H2,1H3,(H,11,13)(H2,14,15,16) |
InChI-Schlüssel |
XCUQXNMWEGBMGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=C(C=C1)[As](=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


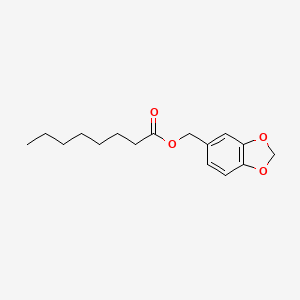
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)

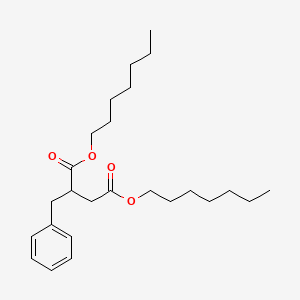

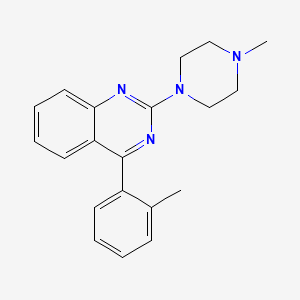


![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
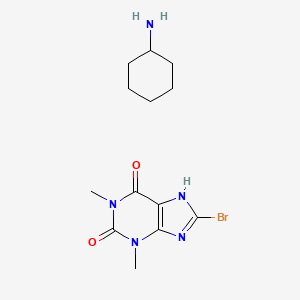
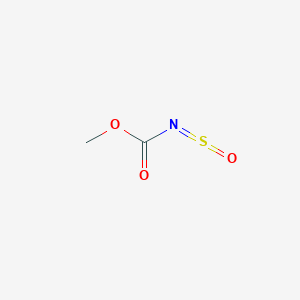
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
